O-{3-[(2-chlorophenyl)carbamoyl]phenyl} (4-ethoxyphenyl)carbamothioate
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Overview
Description
1-CHLORO-2-[(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, ethoxyaniline, and carbothioyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CHLORO-2-[(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxyaniline with a carbothioyl chloride derivative to form an intermediate, which is then reacted with a chlorobenzoyl compound under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
1-CHLORO-2-[(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and iron(III) bromide (FeBr3) for bromination reactions.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) can be used under high-temperature conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, bromination of the benzene ring yields brominated derivatives, while nucleophilic substitution can produce phenol derivatives .
Scientific Research Applications
1-CHLORO-2-[(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-CHLORO-2-[(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-nitrobenzene: Similar in structure but contains a nitro group instead of the ethoxyaniline and carbothioyl groups.
2-Chloro-4-nitroaniline: Contains a nitro group and an amino group on the benzene ring.
Uniqueness
1-CHLORO-2-[(3-{[(4-ETHOXYANILINO)CARBOTHIOYL]OXY}BENZOYL)AMINO]BENZENE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the ethoxyaniline and carbothioyl groups allows for unique interactions with other molecules, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H19ClN2O3S |
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Molecular Weight |
426.9 g/mol |
IUPAC Name |
O-[3-[(2-chlorophenyl)carbamoyl]phenyl] N-(4-ethoxyphenyl)carbamothioate |
InChI |
InChI=1S/C22H19ClN2O3S/c1-2-27-17-12-10-16(11-13-17)24-22(29)28-18-7-5-6-15(14-18)21(26)25-20-9-4-3-8-19(20)23/h3-14H,2H2,1H3,(H,24,29)(H,25,26) |
InChI Key |
QXGFTVAVSBXNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)OC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
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